molecular formula C7H15NO2 B6199514 2-cyclopropyl-2,2-dimethoxyethan-1-amine CAS No. 2758000-68-7

2-cyclopropyl-2,2-dimethoxyethan-1-amine

Cat. No.: B6199514
CAS No.: 2758000-68-7
M. Wt: 145.2
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Description

2-Cyclopropyl-2,2-dimethoxyethan-1-amine is a specialized aliphatic primary amine characterized by a cyclopropyl substituent and two methoxy groups at the C2 position. Its molecular formula is C₆H₁₃NO₂ (inferred from structural analogs in ), with a molecular weight of approximately 143.18 g/mol. The compound’s structure combines the electronic effects of methoxy groups and the steric/ring strain properties of the cyclopropane ring, making it a versatile intermediate in organic synthesis and drug development.

Properties

CAS No.

2758000-68-7

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2,2-dimethoxyethan-1-amine typically involves the reaction of cyclopropylmethyl bromide with dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-2,2-dimethoxyethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopropyl-substituted aldehydes, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-cyclopropyl-2,2-dimethoxyethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2,2-dimethoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound to its target, while the methoxy groups can modulate its electronic properties and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Comparison with Analogues :

  • 2,2-Dimethoxyethan-1-amine (): Synthesized via aminoacetaldehyde dimethylacetal reactions, used in β-amino alcohol preparations .
  • Fluorinated Analogs (): Incorporate fluorinated substituents for improved lipophilicity, synthesized via nucleophilic substitution or cyclopropane ring modifications.

Physicochemical Properties

Table 2: Key Properties

Compound Boiling Point (°C) Solubility Stability
2-Cyclopropyl-2,2-dimethoxyethan-1-amine* ~200–220 (est.) Soluble in polar aprotic solvents (DMSO, DMF) Stable under inert conditions; sensitive to strong acids/bases
2,2-Dimethoxyethan-1-amine 195–200 Miscible in water, ethanol Hygroscopic; prone to oxidation
1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine N/A High lipid solubility Enhanced thermal stability

*Estimated based on structural analogs.

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-cyclopropyl-2,2-dimethoxyethan-1-amine with high purity and yield?

Methodological Answer:

  • Key Variables : Optimize temperature (e.g., 50–80°C for cyclopropane ring stability), solvent polarity (e.g., THF or DMF for amine reactions), and catalyst selection (e.g., palladium for cross-coupling) .
  • Cyclopropane Integration : Use cyclopropylboronic acids or strained cyclopropane precursors to enhance ring stability during nucleophilic substitution .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol to isolate the amine .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the cyclopropyl group (δ ~0.5–1.5 ppm for CH2_2 protons) and dimethoxy signals (δ ~3.2–3.4 ppm) .
  • LC-MS/MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with electrospray ionization (ESI+) in MRM mode (e.g., m/z 172 → 154 for fragmentation) .
  • FT-IR : Validate amine (-NH2_2, ~3350 cm1^{-1}) and ether (C-O-C, ~1100 cm1^{-1}) functional groups .

Q. How should researchers design in vitro assays to screen the biological activity of this compound?

Methodological Answer:

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., serotonin or dopamine receptors) with HEK293 cells expressing human GPCRs. Measure IC50_{50} values via scintillation counting .
  • Enzyme Inhibition : Test inhibition of monoamine oxidases (MAO-A/B) using fluorometric assays with kynuramine as a substrate .
  • Cytotoxicity Screening : Employ MTT assays on HepG2 cells to assess metabolic interference at concentrations ≤100 µM .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in modulating neurotransmitter systems?

Methodological Answer:

  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to serotonin 5-HT2A_{2A} or dopamine D2_2 receptors. Focus on cyclopropane’s steric effects and methoxy group hydrogen bonding .
  • Electrophysiology : Use patch-clamp recordings on neuronal cultures to measure changes in ion channel currents (e.g., Na+^+/K+^+ ATPase) post-exposure .
  • Metabolomic Profiling : Apply LC-HRMS to identify downstream metabolites in rat brain homogenates, targeting pathways like tryptophan/kynurenine .

Q. How can contradictory data on the compound’s pharmacokinetic properties be resolved?

Methodological Answer:

  • Cross-Species Validation : Compare bioavailability in rodent vs. primate models using LC-MS/MS plasma analysis. Adjust for species-specific cytochrome P450 metabolism .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp_{app}) and validate blood-brain barrier penetration via in situ brain perfusion .
  • Multi-Omics Integration : Correlate transcriptomic (RNA-seq) and proteomic (SWATH-MS) data to identify metabolic bottlenecks (e.g., amine oxidase overexpression) .

Data Contradiction Analysis

Example : Discrepancies in reported IC50_{50} values for MAO-B inhibition.

  • Root Cause : Variability in assay conditions (e.g., pH, substrate concentration).
  • Resolution : Standardize protocols using recombinant MAO-B and control inhibitors (e.g., selegiline). Validate with orthogonal methods like isothermal titration calorimetry (ITC) .

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